methyl 6-iodo-1H-indole-3-carboxylate
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Overview
Description
Methyl 6-iodo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-iodo-1H-indole-3-carboxylate typically involves the iodination of methyl indole-3-carboxylate. One common method is the electrophilic substitution reaction where iodine is introduced into the indole ring. This can be achieved using iodine and an oxidizing agent such as silver acetate in an organic solvent like acetic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-iodo-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-iodo-1H-indole-3-carboxylate is not well-defined. like other indole derivatives, it may interact with various molecular targets and pathways in biological systems. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-1H-indole-3-carboxylate
- Methyl 6-amino-1H-indole-3-carboxylate
- Methyl 6-methoxy-1H-indole-3-carboxylate
Uniqueness
Methyl 6-iodo-1H-indole-3-carboxylate is unique due to the presence of the iodine atom, which can be a useful functional group for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates .
Properties
Molecular Formula |
C10H8INO2 |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 6-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 |
InChI Key |
KHNWRQAUUHNANM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)I |
Origin of Product |
United States |
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